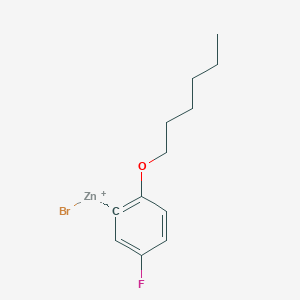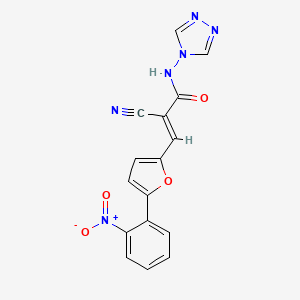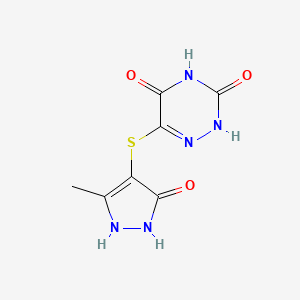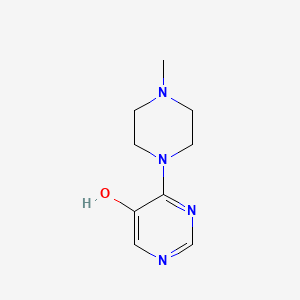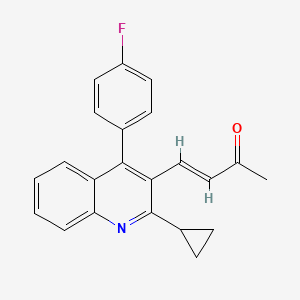
(E)-4-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)but-3-en-2-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopropyl group, a fluorophenyl group, and a butenone moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)but-3-en-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Butenone Moiety: The butenone moiety can be introduced through aldol condensation or Wittig reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)but-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological activities. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. It may serve as a lead compound for the development of new medications targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-4-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)but-3-en-2-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The cyclopropyl and fluorophenyl groups may enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Fluoroquinoline: A quinoline derivative with a fluorine atom at the 4-position.
Cyclopropylquinoline: A quinoline derivative with a cyclopropyl group.
Uniqueness
(E)-4-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)but-3-en-2-one is unique due to the combination of the cyclopropyl, fluorophenyl, and butenone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H18FNO |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(E)-4-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]but-3-en-2-one |
InChI |
InChI=1S/C22H18FNO/c1-14(25)6-13-19-21(15-9-11-17(23)12-10-15)18-4-2-3-5-20(18)24-22(19)16-7-8-16/h2-6,9-13,16H,7-8H2,1H3/b13-6+ |
InChI Key |
LOZYPWWHPSTMCQ-AWNIVKPZSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(=O)C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Tert-butyl)spiro[3.5]nonan-1-ol](/img/structure/B14881919.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14881922.png)

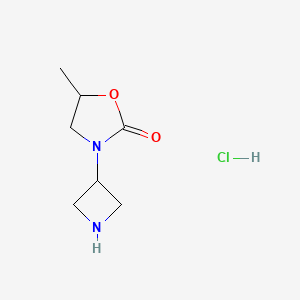
![2-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14881929.png)
![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B14881937.png)
